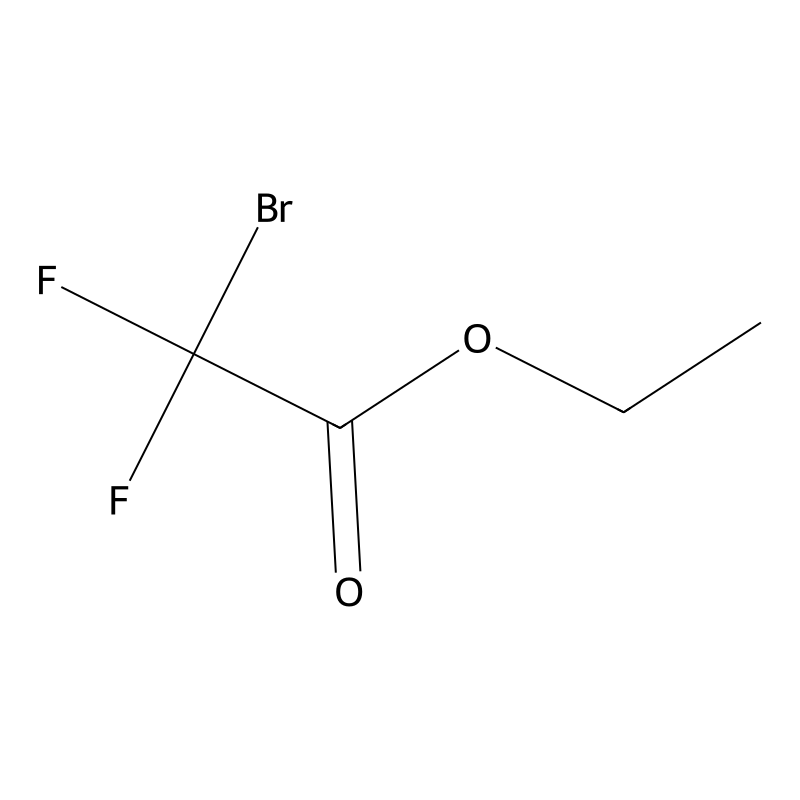Ethyl bromodifluoroacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor to Difluorinated Compounds
Ethyl bromodifluoroacetate acts as a versatile building block for synthesizing a wide range of difluorinated compounds. The presence of a reactive bromo group allows nucleophilic substitution reactions with various nucleophiles. Subsequent transformations can then lead to the formation of difluoromethylated heterocycles, such as substituted pyridines [], piperidines [], and β-lactams []. These difluorinated compounds can possess interesting biological properties and are being explored for potential drug development applications.
Here are some specific examples from research publications:
- Synthesis of 4-substituted 3,3-difluoropiperidines: Researchers have employed ethyl bromodifluoroacetate for the synthesis of these compounds, which have potential as central nervous system (CNS) agents [].
- Enantioselective synthesis of α,α-difluoro-β-lactams: This study demonstrates the use of ethyl bromodifluoroacetate in the preparation of difluoro-β-lactams, a class of compounds with potential antibiotic activity [].
Ethyl bromodifluoroacetate is an organic compound classified as an ester, with the chemical formula F₂BrCH−CO₂CH₂CH₃. It is derived from bromodifluoroacetic acid and is characterized by its colorless to yellow liquid state. This compound is notable for its ability to introduce the difluoromethylene (CF₂) group into various chemical structures, making it a valuable intermediate in organic synthesis . Ethyl bromodifluoroacetate is particularly significant in the field of fluorine chemistry due to its reactivity and versatility in forming various derivatives.
Ethyl bromodifluoroacetate is a corrosive and irritant compound. It can cause severe skin burns and eye damage upon contact. It is also a flammable liquid with a high vapor pressure, posing a fire hazard.
Safety precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling this compound.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from heat and ignition sources.
- Reformatsky Reaction: Ethyl bromodifluoroacetate can react with aldehydes and ketones using the Reformatsky reagent, leading to the formation of β-hydroxy-α,α-difluoroesters .
- Palladium-Catalyzed Cross-Coupling: This compound can undergo cross-coupling reactions with aryl bromides or triflates, facilitated by palladium catalysts, resulting in the construction of complex aromatic compounds .
- Michael Addition: In the presence of copper powder, ethyl bromodifluoroacetate can react with alkenyl iodides through a Michael-type reaction, yielding various substituted products .
- Substitution Reactions: It has been shown to engage in nucleophilic substitution reactions with organometallic reagents, such as zinc cuprate, leading to allylation products .
These reactions highlight the compound's utility as a building block in synthetic organic chemistry.
Ethyl bromodifluoroacetate can be synthesized through several methods:
- Reaction with Sodium Bromide: One common method involves reacting fluorosulfonoxydifluoroacetate with sodium bromide in sulfolane at elevated temperatures (100 °C), yielding ethyl bromodifluoroacetate with a yield of approximately 31% after 12 hours .
- Copper-Mediated Reactions: Copper-mediated procedures have been developed for synthesizing various CF₂-containing compounds from ethyl bromodifluoroacetate, showcasing its role as a versatile precursor in fluorine chemistry .
These synthesis methods underline the compound's significance in generating fluorinated intermediates.
Ethyl bromodifluoroacetate is primarily used in organic synthesis as a reagent for introducing CF₂ groups into target molecules. Its applications include:
- Synthesis of Fluorinated Pharmaceuticals: The compound serves as a crucial intermediate in developing fluorinated drugs.
- Material Science: It is employed in synthesizing fluorinated polymers and materials with enhanced properties.
- Agricultural Chemicals: Ethyl bromodifluoroacetate may also find applications in creating agrochemicals with improved efficacy .
Interaction studies involving ethyl bromodifluoroacetate focus on its reactivity with various nucleophiles and electrophiles. These studies provide insights into how this compound can be utilized to form diverse chemical entities. For instance, its interactions with amines and alcohols have been explored to produce various derivatives relevant in medicinal chemistry. Additionally, research into its compatibility with transition metal catalysts has expanded its utility in cross-coupling reactions .
Ethyl bromodifluoroacetate shares structural similarities with several other fluorinated compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl trifluoroacetate | F₃C−CO₂CH₂CH₃ | Contains three fluorine atoms; often more reactive than ethyl bromodifluoroacetate. |
| Methyl bromodifluoroacetate | F₂BrCH−CO₂CH₃ | Similar structure but differs by having a methyl group instead of an ethyl group. |
| Ethyl difluoroacetate | F₂C−CO₂CH₂CH₃ | Lacks the bromine atom; used for different synthetic pathways. |
| 2-Bromo-2,2-difluoroacetic acid | F₂BrC−COOH | A carboxylic acid form; useful for different reactivity patterns compared to esters. |
The uniqueness of ethyl bromodifluoroacetate lies in its specific combination of a bromine atom and two fluorine atoms attached to the acetic acid moiety, providing distinct reactivity patterns that are not fully replicated by other similar compounds.
XLogP3
GHS Hazard Statements
H225 (95.92%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive







